1-(3-Chloro-2-methylphenyl)-3-[2-(thiophen-2-yl)ethyl]thiourea
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Overview
Description
N-(3-CHLORO-2-METHYLPHENYL)-N’-[2-(2-THIENYL)ETHYL]THIOUREA is a thiourea derivative characterized by the presence of a chlorinated methylphenyl group and a thienyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 3-chloro-2-methylaniline and 2-(2-thienyl)ethylamine.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, and may require solvents like dichloromethane or toluene. The reactions are often conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may involve:
Optimization of Reaction Conditions: Using continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiourea moiety, potentially converting it to the corresponding amine.
Substitution: The chlorinated phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal catalysis.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its thiourea moiety.
Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(3-CHLORO-2-METHYLPHENYL)-N’-[2-(2-THIENYL)ETHYL]THIOUREA exerts its effects often involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their function.
Pathways: Modulating signaling pathways involved in cell growth, apoptosis, or microbial metabolism.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLORO-2-METHYLPHENYL)-N’-PHENYLTHIOUREA: Lacks the thienyl group, which may affect its biological activity and chemical reactivity.
N-(3-CHLORO-2-METHYLPHENYL)-N’-[2-(2-FURYL)ETHYL]THIOUREA: Contains a furan ring instead of a thienyl ring, potentially altering its electronic properties and reactivity.
Properties
Molecular Formula |
C14H15ClN2S2 |
---|---|
Molecular Weight |
310.9 g/mol |
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(2-thiophen-2-ylethyl)thiourea |
InChI |
InChI=1S/C14H15ClN2S2/c1-10-12(15)5-2-6-13(10)17-14(18)16-8-7-11-4-3-9-19-11/h2-6,9H,7-8H2,1H3,(H2,16,17,18) |
InChI Key |
YXEQWPHQVJENRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCCC2=CC=CS2 |
Origin of Product |
United States |
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